Cas no 1246819-84-0 (Dovitinib-d8)
Dovitinib-d8 Chemical and Physical Properties
Names and Identifiers
-
- Dovitinib-d8
- PIQCTGMSNWUMAF-UFBJYANTSA-N
- 4-amino-5-fluoro-3-[6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-4aH-quinolin-2-one
- DA-52670
- 1246819-84-0
-
- Inchi: 1S/C21H21FN6O/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29/h2-6,11,24-25H,7-10,23H2,1H3/b20-18+/i7D2,8D2,9D2,10D2
- InChI Key: KCOYQXZDFIIGCY-WDCNPEKSSA-N
- SMILES: N1=C2C(C(F)=CC=C2)=C(N)/C(=C2/NC3=CC=C(N4C([2H])([2H])C([2H])([2H])N(C)C([2H])([2H])C4([2H])[2H])C=C3N/2)/C1=O
Computed Properties
- Exact Mass: 400.22630144g/mol
- Monoisotopic Mass: 400.22630144g/mol
- Isotope Atom Count: 8
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 2
- Complexity: 825
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 90.6Ų
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
Dovitinib-d8 Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Dovitinib-d8 Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D537002-1mg |
Dovitinib-d8 |
1246819-84-0 | 1mg |
$196.00 | 2023-05-18 | ||
| TRC | D537002-10mg |
Dovitinib-d8 |
1246819-84-0 | 10mg |
$1533.00 | 2023-05-18 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D537002-1mg |
Dovitinib-d8 |
1246819-84-0 | 1mg |
¥1680.00 | 2023-09-15 | ||
| AN HUI ZE SHENG Technology Co., Ltd. | D537002-10mg |
Dovitinib-d8 |
1246819-84-0 | 10mg |
¥13440.00 | 2023-09-15 | ||
| TRC | D537002-50mg |
Dovitinib-d8 |
1246819-84-0 | 50mg |
$ 7600.00 | 2023-09-07 | ||
| 1PlusChem | 1P01E11W-1mg |
Dovitinib-d8 |
1246819-84-0 | ≥99% deuterated forms (d1-d8) | 1mg |
$394.00 | 2023-12-25 | |
| A2B Chem LLC | AX33364-1mg |
Dovitinib-d8 |
1246819-84-0 | ≥99% deuterated forms (d1-d8) | 1mg |
$297.00 | 2024-04-20 |
Dovitinib-d8 Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on Dovitinib-d8
Dovitinib-d8 (CAS No. 1246819-84-0): A Deuterated Kinase Inhibitor for Advanced Research Applications
Dovitinib-d8 (CAS No. 1246819-84-0) is a deuterated analog of the well-known multi-kinase inhibitor Dovitinib, a compound that has garnered significant attention in oncology and signal transduction research. This isotopically labeled variant, featuring eight deuterium atoms, is specifically designed for use in quantitative mass spectrometry, drug metabolism studies, and pharmacokinetic research. The incorporation of deuterium enhances the molecular stability, making Dovitinib-d8 an invaluable tool for tracking drug distribution and metabolic pathways in preclinical models.
The growing demand for deuterated compounds like Dovitinib-d8 reflects broader trends in pharmaceutical R&D, where precision medicine and targeted therapy are dominating the landscape. Researchers are increasingly leveraging stable isotope-labeled drugs to improve the accuracy of LC-MS/MS assays and reduce background interference in complex biological matrices. With Dovitinib itself targeting key kinases such as VEGFR, FGFR, and PDGFR, its deuterated form provides a critical reference standard for studies exploring angiogenesis inhibition and tumor microenvironment modulation.
One of the most pressing questions in modern drug development is how to optimize drug bioavailability and minimize off-target effects. Dovitinib-d8 addresses this by enabling researchers to dissect the compound’s ADME (Absorption, Distribution, Metabolism, Excretion) profile with unparalleled precision. Recent publications highlight its utility in cancer biomarker discovery, particularly in renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GISTs), where Dovitinib has shown clinical relevance. The deuterated version’s role in these studies underscores its importance in translational research.
From an analytical chemistry perspective, Dovitinib-d8 exemplifies the convergence of isotope chemistry and biopharmaceutical innovation. Its synthesis involves sophisticated deuterium exchange techniques, ensuring high isotopic purity (>98%)—a prerequisite for reliable quantitative analysis. Laboratories specializing in CRO (Contract Research Organization) services frequently employ this compound to validate assays for GLP (Good Laboratory Practice) compliance, further cementing its status as a gold-standard internal standard.
Beyond its technical applications, Dovitinib-d8 intersects with several hot topics in biomedical research, including personalized oncology and combination therapy strategies. As the scientific community explores synergistic drug interactions (e.g., pairing kinase inhibitors with immune checkpoint inhibitors), deuterated probes like Dovitinib-d8 provide the methodological backbone for such investigations. This aligns with the surge in searches for "deuterated drugs in cancer" and "isotope-labeled pharmacokinetics," reflecting widespread interest in cutting-edge research tools.
In summary, Dovitinib-d8 (CAS No. 1246819-84-0) represents a critical advancement in deuterated pharmaceutical standards, bridging the gap between basic research and clinical applications. Its versatility in mass spectrometry, metabolite identification, and kinase inhibition studies ensures its continued relevance in an era of data-driven drug development. For researchers navigating the complexities of targeted therapy optimization, this compound offers both precision and reliability—qualities that are increasingly non-negotiable in high-stakes biomedical research.
1246819-84-0 (Dovitinib-d8) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)